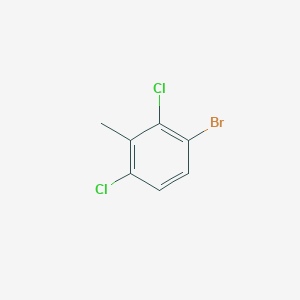

1-Bromo-2,4-dichloro-3-methylbenzene

Übersicht

Beschreibung

1-Bromo-2,4-dichloro-3-methylbenzene is an organic compound with the molecular formula C7H5BrCl2. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Wirkmechanismus

Target of Action

Like other aromatic compounds, it may interact with various biological molecules, including proteins and enzymes, depending on its specific chemical structure .

Mode of Action

The mode of action of 1-Bromo-2,4-dichloro-3-methylbenzene is likely to involve electrophilic aromatic substitution . In this process, the compound acts as an electrophile, forming a sigma bond with the benzene ring and generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

Given its structure, it may participate in reactions involving aromatic compounds, potentially affecting pathways where these compounds play a role .

Result of Action

Given its potential to undergo electrophilic aromatic substitution, it could lead to the formation of various substituted benzene derivatives .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with biological targets .

Vorbereitungsmethoden

1-Bromo-2,4-dichloro-3-methylbenzene can be synthesized through several methods. One common synthetic route involves the bromination of 2,4-dichloro-3-methylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under controlled conditions to ensure the selective substitution of the bromine atom at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Bromo-2,4-dichloro-3-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium cyanide.

Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromic acid.

Reduction Reactions: The compound can undergo reduction reactions where the halogen atoms are replaced by hydrogen atoms using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide would yield 2,4-dichloro-3-methylbenzonitrile .

Wissenschaftliche Forschungsanwendungen

Applications Overview

-

Organic Synthesis

- Role as a Raw Material : 1-Bromo-2,4-dichloro-3-methylbenzene serves as a precursor in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic aromatic substitution reactions and metal-catalyzed cross-coupling reactions (e.g., Suzuki and Heck reactions) .

- Synthesis of Complex Molecules : The compound is utilized to create more complex structures by replacing halogen atoms with nucleophiles such as amines or thiols .

-

Pharmaceutical Industry

- Active Pharmaceutical Ingredients : This compound is integral in the synthesis of active pharmaceutical ingredients (APIs), contributing to the development of drugs targeting various diseases . The specific methods used depend on the drug being synthesized.

-

Agrochemical Applications

- Pesticide Development : this compound is employed in the formulation of agrochemicals, particularly pesticides and herbicides. Its halogenated structure enhances biological activity against pests .

-

Materials Science

- Synthesis of Dendrimers : The compound has been used in the preparation of dendrimer structures, which are important in nanotechnology and materials science due to their unique properties .

Data Table: Key Applications and Methods

| Application Area | Specific Use | Methodology Description |

|---|---|---|

| Organic Synthesis | Precursor for complex organic compounds | Nucleophilic aromatic substitution; metal-catalyzed cross-coupling reactions |

| Pharmaceuticals | Synthesis of APIs | Varies by drug; typically involves substitution reactions to form desired structures |

| Agrochemicals | Development of pesticides | Utilization of halogenated derivatives for enhanced efficacy against pests |

| Materials Science | Dendrimer synthesis | Involves controlled polymerization techniques using the compound as a building block |

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, this compound was tested for antimicrobial properties against Escherichia coli and Staphylococcus aureus. The results indicated significant antimicrobial activity, suggesting potential applications in developing disinfectants or antimicrobial agents .

Case Study 2: Pesticide Formulation

Research conducted on the efficacy of halogenated compounds in agricultural applications highlighted that this compound could enhance the effectiveness of certain pesticide formulations. Field tests demonstrated improved pest control compared to non-halogenated counterparts .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-2,4-dichloro-3-methylbenzene can be compared with other similar compounds, such as:

1-Bromo-2,4-dichlorobenzene: This compound lacks the methyl group present in this compound.

1-Bromo-3,4-dichlorobenzene: This isomer has the bromine and chlorine atoms in different positions on the benzene ring, which can affect its chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical behavior and applications compared to its isomers and other related compounds.

Biologische Aktivität

1-Bromo-2,4-dichloro-3-methylbenzene, with the CAS number 127049-87-0, is a halogenated aromatic compound known for its various applications in organic synthesis, pharmaceuticals, and agrochemicals. Its molecular formula is C₇H₅BrCl₂, and it has a molecular weight of 239.92 g/mol. This compound exhibits significant biological activity, making it a subject of interest in both environmental and health-related studies.

This compound is characterized as a colorless to light yellow crystalline solid. It can be synthesized through various methods, including the bromination of chlorinated toluene derivatives. The compound is notable for its ability to undergo reactions such as Suzuki–Miyaura cross-coupling, which is essential for synthesizing more complex organic molecules .

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrCl₂ |

| Molecular Weight | 239.92 g/mol |

| Appearance | Colorless to light yellow crystalline solid |

| CAS Number | 127049-87-0 |

Toxicological Profile

This compound belongs to a class of compounds that can exhibit toxicity in biological systems. Studies have indicated that halogenated aromatic compounds can disrupt endocrine functions and may be linked to various health issues, including cancer. The compound's structure allows it to interact with biological membranes and enzymes, potentially leading to adverse effects on human health and the environment .

Case Studies

Environmental Impact

The persistence of halogenated compounds in the environment is a significant concern. These compounds can bioaccumulate in the food chain, leading to higher concentrations in top predators. Monitoring programs have identified this compound as a candidate for further study due to its potential ecological risks .

Research Findings

Recent studies have focused on the synthesis and application of this compound in organic chemistry. Its utility in producing various organic intermediates highlights its importance in synthetic pathways.

Table 2: Applications in Organic Synthesis

Eigenschaften

IUPAC Name |

1-bromo-2,4-dichloro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAYFCFQKDUHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564197 | |

| Record name | 1-Bromo-2,4-dichloro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127049-87-0 | |

| Record name | 1-Bromo-2,4-dichloro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.